METHYL 2-BROMO-3-(4-BROMO-PHENYL)-PROPIONATE
Description
Methyl 2-bromo-3-(4-bromo-phenyl)-propionate (CAS: 219554-66-2) is a brominated ester with the molecular formula C₁₀H₁₀Br₂O₂. Structurally, it features a propionate backbone substituted with bromine at the 2-position and a 4-bromophenyl group at the 3-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of α,β-unsaturated esters or propiolic acid derivatives via dehydrohalogenation or elimination reactions . Its dual bromine substituents enhance electrophilicity, making it reactive in cross-coupling reactions and pharmaceutical precursor synthesis.
Properties
IUPAC Name |
methyl 2-bromo-3-(4-bromophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZAFKNONVRFNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656508 | |
| Record name | Methyl 2-bromo-3-(4-bromophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219554-66-2 | |
| Record name | Methyl 2-bromo-3-(4-bromophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
METHYL 2-BROMO-3-(4-BROMO-PHENYL)-PROPIONATE can be synthesized through several methods. One common approach involves the bromination of methyl 3-(4-bromophenyl)propanoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of methyl 2-bromo-3-(4-bromophenyl)propanoate may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-BROMO-3-(4-BROMO-PHENYL)-PROPIONATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Reduction: Formation of alcohols or hydrocarbons.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Pharmaceutical Synthesis
Methyl 2-bromo-3-(4-bromo-phenyl)-propionate plays a crucial role as an intermediate in the synthesis of pharmaceuticals. Its applications include:
- Cancer Therapeutics : This compound is utilized in the development of drugs targeting cancer pathways, particularly those that inhibit specific enzymes involved in tumor growth .
- Enzyme Inhibition : Research indicates that it can act as a competitive inhibitor in enzyme assays, suggesting potential therapeutic applications in drug development aimed at various diseases.
Material Science
The compound is also significant in material science for:
- Polymer Development : It serves as a building block for creating advanced polymers and coatings, leveraging its chemical properties to enhance material performance and durability .
- Coatings : The unique characteristics of this compound allow for improved adhesion and resistance in coating applications.
Organic Synthesis
In organic chemistry, this compound is employed for:
- Building Complex Molecules : It facilitates the synthesis of more complex organic compounds, enabling advancements in chemical research and development .
- Diverse Reaction Pathways : The compound's bromine substituents significantly influence its reactivity, allowing for diverse synthetic routes to be explored.
Agricultural Chemicals
The compound finds applications in agrochemical formulations:
- Pesticides and Herbicides : Its properties contribute to the development of effective agricultural chemicals that enhance crop yields and protect against pests .
Analytical Chemistry
In analytical chemistry, this compound is utilized for:
- Detection Methods : It aids in the detection and quantification of brominated compounds, which is essential for environmental monitoring and safety assessments .
Case Studies and Research Findings
Numerous studies have highlighted the significance of this compound across various applications:
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-(4-bromophenyl)propanoate involves its reactivity with various nucleophiles and electrophiles. The bromine atoms in the compound make it a versatile intermediate for forming carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
- electron-withdrawing substituents) .
Substituent Impact :
Spectroscopic and Physical Properties
Table 1: Comparative Spectroscopic Data
Key Observations :
- The target compound’s bromophenyl group would deshield aromatic protons (e.g., ~7.5 ppm vs. 6.9–7.4 ppm for methoxy analogues) .
- Ester carbonyl IR stretches (~1720 cm⁻¹) are consistent across analogues, confirming similar electronic environments .
Dehydrohalogenation Reactions
This compound can undergo base-mediated elimination to form α,β-unsaturated esters or propiolic acids. For example:
Comparative Reactivity :
- 4-Bromophenyl substituent : Enhances leaving-group ability (Br⁻) but may sterically hinder reactions compared to smaller groups (e.g., methoxy).
- Steric effects: Bulky substituents (e.g., methylaminomethyl in ) reduce reaction rates in cross-couplings.
Cross-Coupling Potential
Analogues like ethyl 2-bromo-3-(thien-2-yl)acrylate (14r) have been used in such reactions .
Biological Activity
Methyl 2-bromo-3-(4-bromo-phenyl)-propionate is a brominated organic compound with significant biological activity, particularly in medicinal chemistry. Its molecular structure, characterized by two bromine substituents on the phenyl ring, enhances its reactivity and potential interactions within biological systems. This article explores the compound's biological activity, synthesis methods, applications in research, and relevant case studies.
Molecular Formula : CHBrO
Unique Features :
- Contains two bromine atoms, enhancing lipophilicity and biological activity.
- Acts as an intermediate in the synthesis of pharmaceuticals.
Synthesis Methods :
- Bromination of Methyl 3-(4-bromophenyl)propanoate : This method employs bromine or N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN), typically in dichloromethane at room temperature.
- Alternative Synthetic Routes : Various other methods can be employed, including solventless techniques that yield comparable results .
Biological Activity
This compound has demonstrated several biological activities:
- Antidiabetic Potential : The compound has shown interactions with peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. This interaction suggests its potential use in developing antidiabetic medications.
- Enzyme Inhibition : It is utilized in studying enzyme-catalyzed reactions and metabolic pathways, indicating its role in biochemical research.
- Antimicrobial and Anticancer Properties : Preliminary studies suggest possible antimicrobial and anticancer activities, making it a candidate for further exploration in therapeutic applications .
1. Antidiabetic Research
In vitro studies have demonstrated that this compound can effectively modulate PPARγ activity, leading to improved insulin sensitivity and glucose uptake in cellular models. This positions the compound as a valuable intermediate for synthesizing new antidiabetic agents.
2. Enzyme Inhibition Studies
Research has highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit alkaline phosphatase (ALP), with molecular docking studies confirming strong binding interactions with key amino acid residues .
| Compound | Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| This compound | 50 mg/mL | ALP inhibition |
| Other derivatives | Varies (6.25 - 100 mg/mL) | Varies based on structure |
3. Antimicrobial Activity
In studies against multidrug-resistant pathogens, this compound exhibited varying degrees of antimicrobial activity, with minimal inhibitory concentrations (MIC) ranging from 6.25 mg/mL to 100 mg/mL depending on the specific derivative tested .
Applications in Research
This compound is employed across various fields:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
